4-iodo-3-isopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBOIUGVELRNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Iodo 3 Isopropyl 1h Pyrazole and Analogues
Strategies for Pyrazole (B372694) Ring Formation Precursors
The construction of the pyrazole scaffold is a foundational step in heterocyclic chemistry, with several established methods that can be adapted to produce the 3-isopropyl-1H-pyrazole precursor.
The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgrsc.org This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
For the synthesis of a 3-isopropyl-1H-pyrazole precursor, the corresponding 1,3-diketone, namely 5-methyl-2,4-hexanedione, would be reacted with hydrazine (B178648). The reaction is typically conducted under acidic conditions, which catalyze both the imine formation and the cyclization steps. nih.gov The versatility of this method allows for the synthesis of a wide variety of substituted pyrazoles by simply changing the substituents on the diketone and hydrazine starting materials. beilstein-journals.org Microwave irradiation has also been employed to accelerate this reaction, leading to excellent yields. rsc.orgnih.gov
General Reaction Scheme for Knorr Pyrazole Synthesis:
1,3-Diketone + Hydrazine → Pyrazole + 2 H₂O
While robust, a limitation of using substituted hydrazines (e.g., methylhydrazine) is the potential formation of two regioisomeric products. beilstein-journals.org
A powerful and more recent strategy for constructing the pyrazole ring involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.govnih.gov These hydrazone precursors are readily prepared by the condensation of hydrazines with α,β-alkynic aldehydes or ketones (propargyl aldehydes and ketones). nih.govacs.org
This methodology is particularly advantageous as the cyclization can be performed to directly yield 4-iodopyrazoles. When the α,β-alkynic hydrazones are treated with molecular iodine (I₂) in the presence of a base like sodium bicarbonate, they undergo an electrophilic iodocyclization to afford 4-iodopyrazoles in good to high yields. nih.govmetu.edu.tr The reaction is general for a wide array of substrates, tolerating aliphatic, aromatic, and even ferrocenyl groups with both electron-donating and electron-withdrawing substituents. nih.govnih.gov
The reaction mechanism is believed to proceed via an electrophilic attack of the iodine on the alkyne, which triggers the cyclization by the hydrazone nitrogen.
Pyrazoles can also be synthesized from 2-alkyn-1-ones and their derivatives. One approach involves the reaction of 2-alkyn-1-ones with hydrazines to form 1-acyl-5-hydroxy-4,5-dihydropyrazoles. organic-chemistry.org These intermediates can then be subjected to dehydration and subsequent iodination to furnish 1-acyl-4-iodo-1H-pyrazoles. organic-chemistry.org
Another efficient, one-pot method begins with terminal alkynes and acid chlorides. metu.edu.tr A Sonogashira cross-coupling reaction first produces a 2-alkyn-1-one intermediate in situ. The subsequent addition of hydrazine to the reaction mixture leads to cyclization, forming the desired 3,5-disubstituted pyrazole. metu.edu.tr This sequential coupling-cyclocondensation strategy provides a streamlined route to the pyrazole core from simple starting materials.
Regioselective Iodination Techniques at the C4 Position
The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution, making direct iodination a feasible strategy. scholaris.caresearchgate.net Achieving high regioselectivity is crucial for the synthesis of specifically functionalized compounds like 4-iodo-3-isopropyl-1H-pyrazole.
A variety of reagents and conditions have been developed for the direct and regioselective iodination of the pyrazole C4 position.
Molecular Iodine (I₂) : The use of elemental iodine is a common method. It can be employed with an oxidizing agent to generate a more potent electrophilic iodine species. nih.govtandfonline.com For instance, the combination of I₂ and ceric ammonium (B1175870) nitrate (B79036) (CAN) provides 4-iodopyrazoles in a highly regioselective manner. nih.govrsc.org A greener approach utilizes I₂ with hydrogen peroxide in water, affording good to excellent yields of 4-iodopyrazoles. researchgate.net Iodine can also serve as a catalyst in multicomponent reactions that result in the formation of 4-selanylated pyrazoles, showcasing its dual role in synthesis. beilstein-journals.org
Iodine Monochloride (ICl) : ICl is a more reactive iodinating agent than I₂. It is effective for the iodination of pyrazoles, including N-acyl and N-benzyloxy derivatives, often providing the 4-iodo product with high selectivity and yield. organic-chemistry.org
N-Iodosuccinimide (NIS) : NIS is a mild and convenient source of electrophilic iodine. It has been successfully used for the C4 iodination of pyrazoles, affording the corresponding 4-iodinated products in excellent yields (e.g., 97%). scholaris.ca
Other Iodinating Systems : Other effective systems include potassium iodate (B108269) (KIO₃) in the presence of a diphenyl diselenide catalyst under acidic conditions, which can be used for the direct iodination of pyrazoles generated in situ. nih.gov The combination of iodobenzene (B50100) diacetate (IBD) and iodine also serves as an efficient system for the C4 iodination of pyrazoles at room temperature, offering high yields and mild conditions. tandfonline.com
Below is a table summarizing various direct iodination methods for pyrazole derivatives.
Transition metals can be used to catalyze or mediate the C-H functionalization of pyrazoles, including iodination at the C4 position.
Cerium-Mediated Iodination : As mentioned previously, ceric ammonium nitrate (CAN), a Ce(IV) salt, is used to mediate the oxidative iodination of pyrazoles with elemental iodine, leading to the highly regioselective formation of 4-iodopyrazoles. nih.govrsc.org
Cadmium-Mediated Iodination : Cadmium(II) acetate (B1210297) has been shown to mediate the electrophilic iodination of the C4 position of pyrazole rings that contain electron-donating groups. researchgate.net The specific conditions and substrate scope determine the effectiveness of this method.
Palladium and Copper Catalysis : While often associated with cross-coupling reactions that occur after iodination (e.g., Suzuki, Sonogashira), transition metals like palladium and copper have been explored for direct C-H functionalization. researchgate.net For instance, palladium-mediated couplings have been developed that allow for regioselective iodination at the C4 position. Copper(I) has also been shown to be effective in mediating cross-coupling reactions at the C4 position, highlighting its role in the functionalization of this specific carbon. scholaris.ca
Ceric Ammonium Nitrate (CAN)-Mediated Iodination
A highly effective and regioselective method for the synthesis of 4-iodopyrazoles involves the use of ceric ammonium nitrate (CAN) as a mild oxidant in conjunction with elemental iodine. rsc.orgsmolecule.com This approach offers exceptional selectivity for the C-4 position of the pyrazole ring, even in the presence of various functional groups. rsc.orgsmolecule.com
The reaction is typically carried out in a solvent such as acetonitrile (B52724). rsc.org Studies on the synthesis of 1-aryl-3-CF3-4-iodopyrazoles have shown that using a slight excess of both iodine (1.3 equivalents) and CAN (1.1 equivalents) under reflux conditions leads to the complete consumption of the starting pyrazole overnight. rsc.org This method has been successfully applied to synthesize 4-iodo-1-(p-isopropylphenyl)-3-trifluoromethyl-1H-pyrazole in a 75% yield, demonstrating that the isopropyl group is well-tolerated and does not undergo competitive iodination. rsc.org
The general applicability of CAN-mediated iodination extends to various substituted pyrazoles. scispace.com However, the reaction's success can be influenced by the electronic nature of the substituents on the pyrazole ring. For instance, substrates with electron-deficient N-aryl groups may exhibit a decreased reaction rate. rsc.org In cases of highly electron-rich N-aryl substituents, such as a p-anisyl group, simultaneous iodination and nitration of the aryl ring can occur. rsc.org
It is important to note that this CAN-mediated iodination provides a complementary regioselectivity to methods involving organolithium intermediates. Treatment of a pyrazole with n-butyllithium followed by iodine trapping typically results in the exclusive formation of the 5-iodo derivative. rsc.orgsmolecule.com
Table 1: CAN-Mediated Iodination of 1-Aryl-3-CF3-pyrazoles
| Entry | Starting Material (N-Aryl Substituent) | Product | Yield (%) |
| 1 | p-Tolyl | 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 85 |
| 2 | p-Isopropylphenyl | 4-Iodo-1-(p-isopropylphenyl)-3-(trifluoromethyl)-1H-pyrazole | 75 |
| 3 | Phenyl | 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 82 |
| 4 | p-Chlorophenyl | 1-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole | 78 |
| 5 | p-Trifluoromethylphenyl | 4-Iodo-1-(4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole | 65 |
| 6 | p-Cyanophenyl | 4-Iodo-1-(4-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole | 60 |
Data sourced from a study on the regioselective synthesis of 4-/5-iodides of 1-aryl-3-CF3-1H-pyrazoles. rsc.org
Halogenation of Aminopyrazoles and Subsequent Transformations
The direct C-H halogenation of aminopyrazoles presents another viable route to halogenated pyrazoles. A metal-free protocol has been developed for the C-4 halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS), where X can be bromine, iodine, or chlorine. beilstein-archives.org This method is conducted at room temperature and demonstrates broad substrate scope with moderate to excellent yields. beilstein-archives.org
In this process, DMSO often serves a dual role as both a solvent and a catalyst. beilstein-archives.org The reaction is compatible with various substituents, including ester groups on the pyrazole nitrogen. beilstein-archives.org For instance, the reaction of N-arylsulfonyl-3-aryl-5-aminopyrazoles with N-iodosuccinimide (NIS) in DMSO efficiently yields the corresponding 4-iodo derivatives. beilstein-archives.org
Furthermore, the resulting 4-halogenated aminopyrazoles are versatile intermediates for further chemical transformations. beilstein-archives.org For example, the tosyl group can be removed to yield the free aminopyrazole. beilstein-archives.org These compounds can also undergo cyclization reactions; for instance, a 4-iodo-aminopyrazole derivative has been shown to react with 1H-pyrrole-2-carbaldehyde to form a pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine system. beilstein-archives.org
N-Substitution Strategies for Isopropyl Introduction
The introduction of an isopropyl group onto the pyrazole nitrogen is a key step in the synthesis of the target compound and its analogues. This is typically achieved through N-alkylation or other N-functionalization routes.
Direct N-alkylation of the pyrazole ring is a common strategy. A variety of methods exist, often employing an isopropyl halide or another suitable alkylating agent in the presence of a base. mdpi.comencyclopedia.pub For instance, the N-alkylation of 4-bromo-1H-pyrazole with alkyl bromides can be mediated by potassium carbonate in DMF. mdpi.comencyclopedia.pub
More advanced methods for N-alkylation have also been developed. One such method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid, to afford N-alkyl pyrazoles in moderate to good yields. mdpi.comresearchgate.net This approach is beneficial as it often proceeds under milder conditions than those requiring strong bases or high temperatures. researchgate.net When using unsymmetrical pyrazoles, this method can lead to a mixture of regioisomers, with the major product often determined by steric factors. mdpi.comresearchgate.net
Catalytic methods using crystalline aluminosilicates or aluminophosphates have also been reported for the N-alkylation of pyrazoles with alcohols, providing high yields under mild conditions. google.comgoogle.com
Directed C-H functionalization offers a powerful and atom-economical approach to building molecular complexity. In the context of pyrazole synthesis, the pyrazole nitrogen can act as a directing group to guide the functionalization of adjacent C-H bonds.
For example, a palladium-catalyzed C(sp³)–H olefination directed by a pyrazole has been developed. nih.govscispace.com This reaction utilizes a monoprotected amino acid (MPAA) ligand to promote the olefination of pendant alkyl groups, providing a route to alkylated pyrazoles. nih.govscispace.com While this specific example focuses on olefination, the underlying principle of pyrazole-directed C-H activation could potentially be adapted for the introduction of isopropyl groups.
Furthermore, cobalt-catalyzed ortho-arylation of N-aryl pyrazoles has been demonstrated, where the pyrazole nitrogen directs the functionalization of the N-aryl ring. rsc.org Sequential C-H arylation and N-alkylation, enabled by a removable SEM (2-(trimethylsilyl)ethoxymethyl) protecting group, provides a strategy for the synthesis of fully substituted pyrazoles with complete regiocontrol. nih.gov This "SEM switch" allows for the transposition of the protecting group, thereby activating different positions on the pyrazole ring for sequential functionalization. nih.gov
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways for the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single step. rsc.orgnih.govmdpi.comrsc.orgbookpi.org These strategies are highly valued for their ability to rapidly generate molecular diversity. nih.govrsc.org
Several MCRs have been reported for the synthesis of the pyrazole core. rsc.orgmdpi.combookpi.org For example, a three-component reaction involving N-tosylhydrazones, alkynylpyridines, and NH-azoles has been designed for the synthesis of polysubstituted pyrazoles. nih.govrsc.org Another approach involves the reaction of N,N-dimethyl enaminones and hydrazine reagents in the presence of a halogen source to produce 4-halopyrazoles through an electrochemical cascade reaction. rsc.org Iodine can also mediate cascade reactions between enaminones and hydrazines to form substituted pyrazoles. rsc.org
While these MCRs primarily focus on the construction and functionalization of the pyrazole ring itself, they can provide a foundation for the subsequent introduction of an isopropyl group at the N-1 position and an iodo group at the C-4 position, or potentially incorporate these features directly if suitable starting materials are employed.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.
For the CAN-mediated iodination, it was found that increasing the temperature to reflux and using a slight excess of both iodine and CAN were necessary to drive the reaction to completion in a reasonable timeframe. rsc.org The choice of solvent can also be critical; acetonitrile is commonly used for this transformation. rsc.org
In the context of N-alkylation, optimization may involve screening different bases, solvents, and alkylating agents. For the acid-catalyzed N-alkylation with trichloroacetimidates, optimization of the Brønsted acid catalyst and reaction time was performed to achieve good yields. mdpi.com
For multi-component reactions, the catalyst often plays a pivotal role. For instance, in the synthesis of pyrano[2,3-c]pyrazoles, various catalysts have been explored, and the reaction conditions, including temperature and solvent, have been optimized to achieve the best results. researchgate.net
Large-Scale Synthetic Considerations for Research Applications
The production of this compound on a large scale is essential for its use as a versatile building block in various research and development applications, particularly in medicinal chemistry and materials science. Transitioning a synthetic route from a laboratory setting to a multi-gram or kilogram scale introduces a unique set of challenges that necessitate careful planning and process optimization. Key considerations include the selection of a robust and scalable synthetic pathway, management of reaction exotherms, efficient purification strategies, and ensuring consistent product quality and yield.
A common and scalable approach to the synthesis of this compound involves a two-step process. The first step is the formation of the 3-isopropyl-1H-pyrazole core, followed by a regioselective iodination at the C4 position. The Knorr pyrazole synthesis and its variations are frequently employed for creating the initial pyrazole ring structure due to their reliability and the commercial availability of starting materials. researchgate.net
For the initial synthesis of the 3-isopropyl-1H-pyrazole precursor, a classical condensation reaction between a suitable 1,3-dicarbonyl compound and hydrazine hydrate (B1144303) is a viable option. An alternative approach that can be amenable to large-scale production is the reaction of ketones and aldehydes with hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized to the pyrazole. thieme-connect.com
The subsequent iodination of the 3-isopropyl-1H-pyrazole is a critical step. Electrophilic iodination is the most common method, and several reagents can be employed, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield on a larger scale. For instance, a method utilizing potassium iodide and potassium iodate in the presence of sulfuric acid in a biphasic water/chloroform medium has been reported to efficiently iodinate various pyrazole derivatives with yields ranging from 80–97%. researchgate.net
When scaling up the synthesis, several factors must be carefully controlled:
Temperature Control: The iodination reaction can be exothermic. On a large scale, efficient heat dissipation is critical to prevent side reactions and ensure safety. The use of jacketed reactors with precise temperature control is essential.
Reagent Addition: The rate of addition of the iodinating agent must be carefully controlled to maintain the optimal reaction temperature and minimize the formation of di-iodinated byproducts.
Solvent Selection: The choice of solvent is critical for reaction efficiency, product solubility, and ease of removal during work-up. Solvents that facilitate both the reaction and the subsequent purification are preferred.
Purification: Purification of the final product on a large scale can be challenging. While column chromatography is common in the lab, it may not be practical for kilogram quantities. Crystallization is often the preferred method for large-scale purification as it is more economical and scalable. Developing a robust crystallization procedure is a key aspect of process development.
Below are data tables that summarize potential large-scale synthetic parameters for the two-step synthesis of this compound, based on established methodologies for similar pyrazole syntheses.
Table 1: Illustrative Large-Scale Synthesis of 3-isopropyl-1H-pyrazole (Precursor)
| Parameter | Value | Rationale/Comments |
| Starting Materials | 4-methyl-1,3-pentanedione, Hydrazine hydrate | Readily available and cost-effective for large-scale use. |
| Solvent | Ethanol | Good solvent for reactants and facilitates product isolation. |
| Reaction Temperature | 60-70 °C | Provides a reasonable reaction rate without excessive pressure build-up. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. |
| Work-up Procedure | Solvent evaporation followed by extraction | Standard procedure to isolate the crude product. |
| Purification Method | Vacuum Distillation | Effective for purifying the liquid pyrazole precursor on a larger scale. |
| Typical Yield | 80-90% | High-yielding reaction suitable for large-scale production. |
Table 2: Illustrative Large-Scale Iodination of 3-isopropyl-1H-pyrazole
| Parameter | Value | Rationale/Comments |
| Starting Material | 3-isopropyl-1H-pyrazole | Synthesized in the previous step. |
| Iodinating Agent | N-Iodosuccinimide (NIS) | A mild and selective iodinating agent, often preferred for complex molecules. |
| Solvent | Acetonitrile | A polar aprotic solvent that is effective for this type of reaction. |
| Reaction Temperature | 0-25 °C | Controlled temperature to ensure regioselectivity and prevent side reactions. |
| Reaction Time | 2-4 hours | Monitored by TLC or HPLC for completion. |
| Work-up Procedure | Quenching with sodium thiosulfate, extraction | Removes excess iodine and isolates the crude product. |
| Purification Method | Recrystallization from a suitable solvent system (e.g., ethanol/water) | The most practical method for large-scale purification of a solid product. |
| Typical Yield | 75-85% | Good yields can be achieved with optimized conditions. |
The development of a successful large-scale synthesis for this compound for research applications hinges on a thorough understanding of the reaction mechanism and the physical properties of the intermediates and final product. Careful process development and optimization are paramount to ensure a safe, efficient, and reproducible synthesis that delivers a high-purity product.
Chemical Reactivity and Derivatization Pathways of 4 Iodo 3 Isopropyl 1h Pyrazole
Cross-Coupling Reactions at the C4-Iodo Position
The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is particularly amenable to oxidative addition with transition metal catalysts, such as palladium and copper complexes. This reactivity is the foundation for numerous cross-coupling reactions that allow for the introduction of a wide array of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. For halogenated pyrazoles, this reaction enables the introduction of aryl, heteroaryl, and styryl groups. rsc.orgresearchgate.net While specific studies on 4-iodo-3-isopropyl-1H-pyrazole are not prevalent, research on analogous structures, such as 4-bromo and 4-iodopyrazole (B32481) derivatives, provides significant insight.
The reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. researchgate.netmdpi-res.com For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst. rsc.org A direct comparison of different halopyrazoles in Suzuki-Miyaura reactions has sometimes shown that bromo and chloro derivatives can be superior to iodo-pyrazoles due to a reduced tendency for a competing side reaction, dehalogenation. researchgate.net However, the high reactivity of the C-I bond often allows the reaction to proceed under milder conditions. The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been accomplished by applying the Suzuki-Miyaura cross-coupling to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines using palladium acetate (B1210297) as a catalyst and cesium carbonate as a base. umtm.cz
Table 1: Representative Suzuki-Miyaura Reaction of a Halogenated Pyrazole Derivative umtm.cz This table illustrates a typical Suzuki-Miyaura reaction on a related iodinated pyrazole scaffold.
| Reactant 1 | Reactant 2 | Catalyst / Base | Solvent | Conditions | Product | Yield |
| 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | Arylboronic acid | Pd(OAc)₂ / Cs₂CO₃ | Ethanol/Water | Microwave irradiation | 7-Aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | Moderate to high |
Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a cornerstone in the synthesis of alkynyl-substituted heterocycles. mdpi.com It is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
The reactivity of 4-iodopyrazoles in Sonogashira couplings is well-documented. mdpi.comresearchgate.net For example, the derivatization of iodo-3H-pyrazole derivatives via Pd and Cu catalyzed Sonogashira cross-coupling proceeds smoothly to yield the corresponding alkynylated products. mdpi.com The steric hindrance from substituents on the pyrazole ring can influence the reaction's efficiency. Studies on related 4-iodoisoxazoles have shown that a bulky group at the 3-position, such as an isopropyl group, can present greater steric hindrance than a smaller group, potentially impacting reaction rates and yields. nih.gov Nevertheless, the Sonogashira reaction remains a highly effective method for functionalizing the C4 position of iodopyrazoles. mdpi.comnih.gov
Table 2: General Conditions for Sonogashira Cross-Coupling of 4-Iodoisoxazoles nih.gov This table outlines typical conditions applicable to the Sonogashira coupling of related heterocyclic compounds.
| Substrate | Reagent | Catalyst System | Base / Solvent | Conditions |
| 3,5-Disubstituted-4-iodoisoxazole | Terminal alkyne | Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Et₂NH / DMF | N₂ atmosphere |
Other Metal-Catalyzed Coupling Reactions
Beyond the Suzuki and Sonogashira reactions, the C4-iodo group of the pyrazole scaffold participates in other important metal-catalyzed transformations, including C-N and C-O bond-forming reactions.
Copper-Catalyzed C-O Coupling: The direct alkoxylation of 4-iodo-1H-pyrazoles with various alcohols can be achieved through a copper(I) iodide (CuI)-catalyzed coupling protocol. nih.gov Optimal conditions for this transformation have been identified as using an excess of the alcohol and potassium t-butoxide as the base, with CuI and a phenanthroline ligand as the catalytic system, often under microwave irradiation to accelerate the reaction. nih.gov
Palladium- and Copper-Catalyzed C-N Coupling (Amination): The introduction of an amino group at the C4 position can be accomplished via Buchwald-Hartwig-type amination reactions. semanticscholar.org Both palladium and copper catalysts have proven effective. For aryl- or alkylamines that lack a β-hydrogen, palladium-catalyzed coupling using a catalyst like Pd(dba)₂ with a bulky phosphine ligand (e.g., tBuDavePhos) is effective. semanticscholar.org For alkylamines that do possess a β-hydrogen, copper(I)-mediated C-N coupling reactions are often more suitable. semanticscholar.org In these reactions, 4-iodopyrazole derivatives are generally effective substrates. semanticscholar.org
Formation of Organometallic Intermediates
The C4-iodo bond can be converted into a more nucleophilic center through the formation of organometallic intermediates, such as Grignard reagents or organoboron compounds. These intermediates can then react with a variety of electrophiles to introduce new functional groups.
Grignard Reagent Formation and Applications
Grignard reagents (R-MgX) are powerful nucleophiles used extensively in organic synthesis. libretexts.org this compound can be converted into its corresponding Grignard reagent. A common method for preparing Grignard reagents from iodo-pyrazoles involves a halogen-metal exchange reaction. google.com This can be accomplished by treating the N-protected 4-iodopyrazole with an alkylmagnesium halide, such as isopropylmagnesium chloride. google.comarkat-usa.org The greater reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes 4-iodopyrazoles particularly suitable substrates for this exchange. arkat-usa.orgumich.edu
Once formed, the pyrazol-4-yl Grignard reagent is a versatile intermediate that can react with various electrophiles. For example, reaction with N,N-dimethylformamide (DMF) followed by an acidic workup yields the corresponding pyrazole-4-carbaldehyde. arkat-usa.org
Boronic Acid and Boronic Ester Synthesis
Pyrazole boronic acids and their esters are key intermediates, especially for subsequent Suzuki-Miyaura cross-coupling reactions. researchgate.net One of the most common methods for their synthesis from 4-iodopyrazoles involves the previously mentioned Grignard reagent intermediate. The pyrazol-4-yl Grignard reagent can be reacted with a boron electrophile, such as triisopropyl borate (B1201080) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropyl pinacol (B44631) borate), to form the desired pyrazole-4-boronic acid or its pinacol ester. google.comresearchgate.net
A patent describes a three-step process starting from pyrazole, involving iodination to 4-iodopyrazole, N-alkylation, and then conversion to the 1-alkylpyrazole-4-boronic acid pinacol ester via a Grignard intermediate. google.com Another approach involves a direct palladium-catalyzed borylation of a 4-halopyrazole with a diboron (B99234) reagent like bis(pinacolato)diboron. google.com
Table 3: Synthesis Pathway for 1-Alkylpyrazole-4-Boronic Acid Pinacol Ester google.com
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | Pyrazole | Iodine, Hydrogen Peroxide | 4-Iodopyrazole |
| 2 | 4-Iodopyrazole | Alkyl Halide | 1-Alkyl-4-iodopyrazole |
| 3 | 1-Alkyl-4-iodopyrazole | Isopropyl Grignard Reagent, then Boron Reagent (e.g., BE001) | 1-Alkylpyrazole-4-boronic acid pinacol ester |
| BE001 represents 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Nucleophilic Substitution Reactions
The iodine atom at the C4 position of the pyrazole ring is a key functional handle for introducing a variety of nucleophiles. This C(sp²)-I bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which significantly broadens the scope of accessible derivatives.
Prominent among these are palladium- and copper-catalyzed C-N and C-O bond-forming reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, allows for the synthesis of 4-aminopyrazole derivatives. Studies on related 4-halopyrazoles have shown that both cyclic and acyclic amines can be coupled, although amines lacking β-hydrogens often provide better yields to avoid side reactions like β-elimination. For alkylamines that do possess β-hydrogens, copper-catalyzed coupling reactions have proven to be an effective alternative. acs.org For instance, the CuI-mediated coupling of 4-iodo-1H-1-tritylpyrazole with various alkylamines proceeds efficiently. acs.org
Similarly, the C-O bond formation via coupling with alcohols provides access to 4-alkoxypyrazoles. A direct C4-alkoxylation of 4-iodopyrazoles has been achieved using a Copper(I) iodide (CuI)-catalyzed protocol. researchgate.net This method employs an excess of the alcohol in the presence of a base and a suitable ligand, often under microwave irradiation to reduce reaction times. researchgate.net These reactions highlight the utility of the 4-iodo substituent as a versatile leaving group for constructing diverse molecular architectures.
Table 1: Examples of Nucleophilic Substitution Reactions on 4-Iodopyrazole Analogs
| Reaction Type | Nucleophile | Catalyst/Reagents | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| C-N Coupling | Alkylamines with β-H | CuI | Base (e.g., K₂CO₃) | 4-Alkylaminopyrazole | acs.org |
| C-N Coupling | Amines without β-H | Pd(dba)₂ / tBuDavePhos | Base (e.g., NaOtBu) | 4-Aminopyrazole | acs.org |
| C-O Coupling | Alcohols | CuI / Ligand | Base (KtBuO), MW, 130°C | 4-Alkoxypyrazole | researchgate.net |
| C-C Coupling (Suzuki) | Arylboronic Acid | Pd(OAc)₂ | K₂CO₃, DMA | 4-Arylpyrazole | rsc.org |
| C-C Coupling (Sonogashira) | Terminal Alkyne | Pd catalyst, CuI | Base (e.g., Et₃N) | 4-Alkynylpyrazole | nih.gov |
Electrophilic Aromatic Substitution at Unsubstituted Positions
While the C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack, the presence of the iodo group at this position directs further substitution to the remaining unsubstituted carbon, C5. The C5-H bond is the most acidic proton on the pyrazole ring, facilitating its activation in certain catalytic cycles. researchgate.net
Direct C-H arylation at the C5 position of 4-halo-N-substituted pyrazoles has been successfully demonstrated using palladium catalysis. rsc.orgrsc.org These reactions are highly chemoselective, activating the C5-H bond while leaving the C4-I bond intact. This sequential functionalization strategy is powerful, as the newly introduced aryl group can be followed by a subsequent cross-coupling reaction at the C4-iodo position, leading to complex, unsymmetrically substituted diarylpyrazoles. rsc.org A simple, phosphine-free catalytic system, such as palladium(II) acetate with a base like potassium acetate (KOAc) in a solvent like N,N-dimethylacetamide (DMA), has proven effective for this transformation. rsc.orgrsc.org
Table 2: Palladium-Catalyzed C5-H Arylation of 4-Iodo-N-Substituted Pyrazoles
| Pyrazole Substrate | Arylating Agent (Ar-Br) | Catalyst System | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|---|
| 1-Benzyl-4-iodopyrazole | 4-Bromobenzonitrile | Pd(OAc)₂ (1 mol%) | KOAc, DMA, 150°C | 1-Benzyl-5-(4-cyanophenyl)-4-iodopyrazole | 81% | rsc.org |
| 1-Benzyl-4-iodopyrazole | Ethyl 4-bromobenzoate | Pd(OAc)₂ (1 mol%) | KOAc, DMA, 150°C | 1-Benzyl-5-(4-ethoxycarbonylphenyl)-4-iodopyrazole | 84% | rsc.org |
| 1-Benzyl-4-iodopyrazole | 4-Bromobenzaldehyde | Pd(OAc)₂ (1 mol%) | KOAc, DMA, 150°C | 1-Benzyl-5-(4-formylphenyl)-4-iodopyrazole | 80% | rsc.org |
| 1-Benzyl-4-iodopyrazole | 2-Bromobenzonitrile | Pd(OAc)₂ (1 mol%) | KOAc, DMA, 150°C | 1-Benzyl-5-(2-cyanophenyl)-4-iodopyrazole | 63% | rsc.org |
Functionalization of the Isopropyl Moiety
Direct chemical modification of the N-isopropyl group on the pyrazole ring represents a significant synthetic challenge. The C(sp³)-H bonds of the isopropyl group are strong and generally unreactive, requiring harsh conditions or highly specialized catalytic systems for activation. Research into pyrazole-directed C(sp³)-H activation has shown that such transformations are difficult. For instance, studies on related pyrazole derivatives found that while a tert-butyl group could be functionalized via pyrazole-directed C(sp³)-H arylation, replacing it with an isopropyl group resulted in a complete loss of reactivity under the same conditions. rsc.org This suggests that the electronic and steric properties of the N-isopropyl group in this compound make its direct functionalization a non-trivial task.
Consequently, there is a lack of documented methods in the scientific literature for the selective functionalization of the isopropyl moiety of this compound without affecting the pyrazole core or the iodo-substituent. Research efforts have predominantly focused on the more facile and versatile derivatization of the pyrazole ring itself.
Mechanism of Key Transformation Reactions
The derivatization of this compound is dominated by palladium-catalyzed cross-coupling reactions. The mechanisms for these transformations, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, share a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
A representative mechanism, the Suzuki-Miyaura coupling, proceeds via three fundamental steps:
Oxidative Addition : The cycle begins with the oxidative addition of the active Pd(0) catalyst to the carbon-iodine bond of the 4-iodopyrazole substrate. This step involves the cleavage of the C-I bond and the oxidation of palladium from Pd(0) to a Pd(II) species, forming a square planar organopalladium(II) halide complex.
Transmetalation : An organoboronic acid (in the Suzuki reaction), after activation by a base, transfers its organic group to the Pd(II) complex. The halide or other leaving group on the palladium is replaced by the aryl or vinyl group from the boron reagent. This step forms a new diorganopalladium(II) intermediate.
Reductive Elimination : This is the final and product-forming step. The two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product (e.g., a 4-arylpyrazole). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Advanced Spectroscopic Characterization and Structural Elucidation
Single Crystal X-ray Diffraction Analysis
The molecular geometry of 4-iodo-3-isopropyl-1H-pyrazole is defined by the pyrazole (B372694) ring, a five-membered aromatic heterocycle. The presence of the isopropyl group at the C3 position and the iodine atom at the C4 position will influence the planarity and bond angles of the pyrazole ring. The bulky isopropyl group may cause some steric strain, potentially leading to minor distortions from a perfectly planar ring structure. The C-I bond is a significant feature, and its length and the C-C-I bond angle are key parameters determined by X-ray diffraction. In analogous structures, the pyrazole ring itself is largely planar.
Intermolecular interactions are crucial in dictating the solid-state architecture of molecular crystals. For this compound, several types of non-covalent interactions are anticipated.
Hydrogen Bonding: The presence of the N-H group in the pyrazole ring allows for the formation of hydrogen bonds. In the case of 4-iodo-1H-pyrazole, N-H···N hydrogen bonds are the dominant intermolecular interaction, leading to the formation of extended chains. mdpi.comsemanticscholar.org It is highly probable that this compound would also exhibit similar N-H···N hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined. While a complete set of NMR data for this specific compound is not available, the expected spectral characteristics can be inferred from data on closely related pyrazole derivatives. sci-hub.stamazonaws.comrsc.org
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the alkyl substitution pattern.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the isopropyl group protons, and the N-H proton.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | Variable, broad | Singlet | - |
| H5 (pyrazole ring) | ~7.5 - 8.0 | Singlet | - |
| CH (isopropyl) | ~3.0 - 3.5 | Septet | ~7.0 |
| CH₃ (isopropyl) | ~1.2 - 1.5 | Doublet | ~7.0 |
¹³C NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom attached to the iodine (C4) is expected to have a significantly lower chemical shift.
| Carbon | Expected Chemical Shift (ppm) |
| C3 (pyrazole ring) | ~150 - 155 |
| C4 (pyrazole ring) | ~70 - 80 |
| C5 (pyrazole ring) | ~130 - 135 |
| CH (isopropyl) | ~25 - 30 |
| CH₃ (isopropyl) | ~20 - 25 |
While specific 2D NMR data for this compound are not documented in the reviewed literature, the application of these techniques would be essential for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the methine and methyl protons of the isopropyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between the proton and carbon atoms, for instance, linking the isopropyl CH and CH₃ protons to their respective carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. This could be used to confirm the conformation of the isopropyl group relative to the pyrazole ring.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.
of this compound
The chemical compound this compound is a subject of scientific interest due to its potential applications in various fields of chemistry. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This article provides a detailed analysis of the advanced spectroscopic characterization of this compound, focusing on its tautomerism, vibrational properties, and mass spectrometric behavior.
The pyrazole ring system is known to exhibit annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms (N1 and N2). In the case of this compound, two tautomeric forms are possible: this compound and 4-iodo-5-isopropyl-1H-pyrazole. The equilibrium between these tautomers in solution is influenced by factors such as the nature of the solvent, temperature, and the electronic effects of the substituents.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such tautomeric equilibria and other dynamic processes. rsc.orgacs.org In principle, at a sufficiently low temperature, the rate of proton exchange between the two nitrogen atoms can be slowed to the point where distinct signals for each tautomer are observable in the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of exchange increases, leading to coalescence of the signals and eventually, at high temperatures, the observation of time-averaged signals.
For substituted pyrazoles, the position of the tautomeric equilibrium is largely dictated by the nature of the substituents at the C3 and C5 positions. It has been noted in studies of other 3(5)-substituted pyrazoles that alkyl groups like isopropyl may influence the tautomeric preference. nih.gov The bulky isopropyl group could sterically hinder the presence of the N-H proton at the adjacent nitrogen, potentially favoring the tautomer where the proton is at the N1 position, away from the isopropyl group (4-iodo-5-isopropyl-1H-pyrazole). However, electronic effects also play a significant role, and detailed variable-temperature NMR studies in various solvents would be required to definitively determine the predominant tautomer and the thermodynamic parameters of the equilibrium for this compound.
Furthermore, the presence of the bulky isopropyl group can lead to hindered rotation around the C3-C(isopropyl) bond, which could also be investigated by dynamic NMR. This hindered rotation can result in the non-equivalence of the methyl protons of the isopropyl group at low temperatures. rsc.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Tautomers of this compound in a Non-polar Solvent (e.g., CDCl₃) Note: These are estimated values based on general pyrazole chemistry and data for related compounds. Actual values may vary.
| Atom | This compound (Tautomer A) | 4-iodo-5-isopropyl-1H-pyrazole (Tautomer B) |
| ¹H NMR | ||
| N-H | ~12-14 ppm (broad) | ~12-14 ppm (broad) |
| C5-H | ~7.5-7.8 ppm | - |
| C3-H | - | ~7.5-7.8 ppm |
| CH (isopropyl) | ~3.0-3.5 ppm (septet) | ~3.0-3.5 ppm (septet) |
| CH₃ (isopropyl) | ~1.2-1.5 ppm (doublet) | ~1.2-1.5 ppm (doublet) |
| ¹³C NMR | ||
| C3 | ~150-160 ppm | ~140-150 ppm |
| C4 | ~60-70 ppm | ~60-70 ppm |
| C5 | ~130-140 ppm | ~150-160 ppm |
| CH (isopropyl) | ~25-30 ppm | ~25-30 ppm |
| CH₃ (isopropyl) | ~20-25 ppm | ~20-25 ppm |
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Based on studies of related 4-halogenated pyrazoles, the N-H stretching vibration is a prominent feature. mdpi.com In the solid state, this band is often broad and appears in the region of 3100-3300 cm⁻¹ due to intermolecular hydrogen bonding. mdpi.com For 4-iodo-1H-pyrazole, a sharp feature has been observed around 3110 cm⁻¹. mdpi.com The C-H stretching vibrations of the isopropyl group and the pyrazole ring are expected in the 2850-3100 cm⁻¹ region.
The C=N and C=C stretching vibrations of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations are usually found between 1250 and 1350 cm⁻¹. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, although its identification can sometimes be challenging due to its weak intensity and the presence of other absorptions in the fingerprint region.
Table 2: Predicted Major Infrared Absorption Bands for this compound Note: These are predicted values based on data from analogous compounds. mdpi.comresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H stretch | 3100 - 3300 (broad) | Pyrazole N-H |
| C-H stretch (aromatic) | 3000 - 3100 | Pyrazole C-H |
| C-H stretch (aliphatic) | 2850 - 2970 | Isopropyl C-H |
| C=N, C=C stretch | 1400 - 1600 | Pyrazole ring |
| C-N stretch | 1250 - 1350 | Pyrazole ring |
| C-I stretch | 500 - 600 | Iodo-group |
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be useful for characterizing the vibrations of the pyrazole ring and the C-I bond.
For a related compound, 4-iodo-3,5-diisopropylpyrazole, Raman spectra have been reported in the context of its silver complexes. rsc.org The free ligand would be expected to show strong signals for the C-H aliphatic stretches of the isopropyl group around 2800-3000 cm⁻¹. rsc.org The pyrazole ring vibrations, including the symmetric breathing modes, would also be prominent in the Raman spectrum. The C-I stretching vibration, which may be weak in the IR spectrum, could potentially be more readily observed in the Raman spectrum.
Table 3: Anticipated Raman Shifts for this compound Note: These are anticipated shifts based on data from related pyrazole structures. rsc.orgnih.gov
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
| C-H stretch (aliphatic) | 2850 - 3000 (strong) | Isopropyl C-H |
| Pyrazole ring breathing | 900 - 1200 (medium-strong) | Pyrazole ring |
| C-I stretch | 500 - 600 (medium) | Iodo-group |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₆H₉IN₂. The nominal molecular weight is 236 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 236. A prominent feature in the mass spectrum of iodine-containing compounds is the isotopic signature of iodine, which consists of a single stable isotope, ¹²⁷I.
The fragmentation of this compound would likely proceed through several pathways. A common fragmentation for pyrazoles involves the cleavage of the ring. Loss of the isopropyl group ([M - C₃H₇]⁺) would result in a fragment at m/z 193. Loss of the iodine atom ([M - I]⁺) would lead to a fragment at m/z 109. Another possible fragmentation is the loss of HCN from the pyrazole ring. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments. acs.org
Table 4: Predicted Key Mass Spectrometric Fragments for this compound Note: These are predicted fragmentation patterns based on general mass spectrometry principles and data for related compounds. libretexts.org
| m/z | Proposed Fragment | Formula of Fragment |
| 236 | Molecular ion [M]⁺˙ | [C₆H₉IN₂]⁺˙ |
| 193 | [M - C₃H₇]⁺ | [C₃H₂IN₂]⁺ |
| 109 | [M - I]⁺ | [C₆H₉N₂]⁺ |
| 82 | [C₆H₈N]⁺ (after loss of N and H) | [C₆H₈N]⁺ |
Theoretical and Computational Chemistry Studies of 4 Iodo 3 Isopropyl 1h Pyrazole Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is well-suited for investigating the properties of pyrazole-based systems.
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 4-iodo-3-isopropyl-1H-pyrazole, this would involve using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the minimum energy structure. The output of this calculation provides key data such as bond lengths, bond angles, and dihedral angles.
Illustrative Data Table: Predicted Geometrical Parameters for a Pyrazole (B372694) System This table represents typical data obtained from a DFT geometry optimization and is for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | N1-N2 | 1.35 Å |
| C3-C4 | 1.40 Å | |
| C4-I | 2.10 Å | |
| Bond Angle | N1-N2-C3 | 112.0° |
| C3-C4-C5 | 105.5° |
DFT calculations are highly effective in predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and Infrared (IR) vibrational frequencies can be performed on the optimized geometry. These predicted values are invaluable for interpreting and assigning experimental spectra. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for NMR predictions.
Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data This table illustrates how theoretical data for a pyrazole derivative would be compared with experimental findings.
| Parameter | Atom/Group | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹³C NMR Shift | C3-isopropyl | ~30 ppm | (Not Available) |
| C4-I | ~80 ppm | (Not Available) | |
| IR Frequency | N-H Stretch | ~3150 cm⁻¹ | (Not Available) |
Discrepancies between predicted and experimental values can often be reconciled by applying scaling factors or using more advanced computational models, leading to a more refined understanding of the molecular system.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be located primarily on the pyrazole ring and the iodine atom, while the LUMO would likely be distributed across the pyrazole ring system.
Electron density distribution maps and electrostatic potential maps would further reveal the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack.
Conformational Analysis and Energy Landscapes
The presence of the flexible isopropyl group at the C3 position introduces conformational complexity. Conformational analysis involves systematically rotating the isopropyl group to map the potential energy surface. This process identifies the most stable conformer(s) and the energy barriers between different conformations. Such studies are critical for understanding how the molecule's shape influences its interactions and reactivity. The results would typically be presented as a potential energy scan, showing energy as a function of a specific dihedral angle.
Investigation of Tautomeric Equilibria and Proton Transfer Mechanisms
Pyrazole systems can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. For this compound, two principal tautomers are possible. Computational studies can predict the relative energies of these tautomers, indicating which form is more stable in the gas phase or in different solvents (by using solvent models like the Polarizable Continuum Model - PCM).
The mechanism of proton transfer between the tautomers can also be modeled to determine the energy barrier of the transition state, providing insight into the kinetics of the tautomerization process.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For a molecule like this compound, theoretical studies could investigate its behavior in various reactions, such as Suzuki or Sonogashira cross-coupling reactions, where the C-I bond is a key reactive site. By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, chemists can gain a detailed understanding of the reaction's feasibility, selectivity, and kinetics. These studies would identify the rate-determining step and provide a theoretical basis for optimizing reaction conditions.
Molecular Dynamics Simulations for Dynamic Behavior
While direct MD simulation data for this compound is scarce, studies on related pyrazole derivatives offer valuable insights. eurasianjournals.com The pyrazole ring itself is a rigid aromatic structure. Therefore, the main sources of flexibility in this compound would be the rotation of the isopropyl group and the torsional motions associated with the N-H bond.
MD simulations can elucidate how the bulky isopropyl group and the heavy iodine atom affect the molecule's interaction with its environment, such as solvent molecules or biological macromolecules. The simulations can reveal preferred orientations and the formation of transient intermolecular bonds, like hydrogen bonds involving the pyrazole ring's nitrogen atoms. The development of more accurate force fields is a continuing area of research to enhance the predictive power of MD simulations for pyrazole derivatives. eurasianjournals.com
Table 1: Predicted Dynamic Properties of this compound from Molecular Dynamics Simulations
| Molecular Feature | Predicted Dynamic Behavior | Influencing Factors |
| Pyrazole Ring | Rigid, with limited out-of-plane flexibility. | Aromaticity of the five-membered ring. |
| Isopropyl Group | Rotational freedom around the C-C single bond. | Steric hindrance with adjacent groups. |
| Iodine Atom | Vibrational motion relative to the pyrazole ring. | Mass of the iodine atom. |
| N-H Bond | Potential for tautomeric exchange and intermolecular hydrogen bonding. | Solvent environment and pH. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focus on structural parameters influencing reactivity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are instrumental in predicting the reactivity of new molecules and guiding the synthesis of compounds with desired characteristics.
For this compound, a QSAR/QSPR study would focus on how its distinct structural features—the iodo and isopropyl substituents—influence its reactivity. The reactivity of the pyrazole ring is affected by both electronic and steric factors. nih.gov
The electron-withdrawing nature of the iodine atom at the 4-position is expected to decrease the electron density of the pyrazole ring, potentially influencing its acidity and basicity. encyclopedia.pub Conversely, the isopropyl group at the 3-position is an electron-donating group, which would tend to increase the electron density of the ring. nih.gov The interplay of these opposing electronic effects, along with the steric bulk of the isopropyl group, will ultimately determine the regioselectivity of its reactions.
QSAR/QSPR models for pyrazole derivatives often use a variety of molecular descriptors to quantify these structural influences. These can include electronic descriptors (e.g., partial atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). By building a mathematical model based on a training set of related pyrazole compounds with known reactivity, the reactivity of this compound could be predicted.
Table 2: Key Structural Parameters of this compound and their Influence on Reactivity in QSAR/QSPR Models
| Structural Parameter (Descriptor) | Type | Predicted Influence on Reactivity |
| Hammett Constant (σ) of Iodine | Electronic | Electron-withdrawing, decreases overall ring electron density, affects acidity/basicity. encyclopedia.pub |
| Taft Steric Parameter (Es) of Isopropyl Group | Steric | Significant steric hindrance, may direct reactions to less hindered positions. |
| Molar Refractivity of Isopropyl Group | Steric/Electronic | Contributes to the overall size and polarizability, influencing intermolecular interactions. |
| Calculated LogP | Lipophilicity | Affects solubility and partitioning behavior, which can influence reaction rates in different media. |
| Dipole Moment | Electronic | The overall polarity of the molecule, influencing interactions with polar reagents and solvents. |
Applications As a Versatile Building Block in Advanced Chemical Synthesis and Materials Science Research
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The inherent reactivity of the carbon-iodine bond in 4-iodo-3-isopropyl-1H-pyrazole makes it an ideal starting material for creating more elaborate fused heterocyclic systems through various cross-coupling reactions. The pyrazole (B372694) core itself is a privileged scaffold in medicinal chemistry, and the ability to append additional rings allows for the fine-tuning of steric and electronic properties to achieve desired biological or material characteristics. nih.govnih.gov
One of the significant applications of this compound is in the synthesis of pyrido-fused pyrazoles, particularly pyrazolo[3,4-b]pyridines. mdpi.com These fused bicyclic systems are of great interest due to their prevalence in pharmaceutically active compounds. researchgate.netmdpi.com A direct derivative, 4-iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine, highlights the utility of the core structure in accessing this specific heterocyclic family.
The general synthetic strategy often involves the construction of a pyridine (B92270) ring onto the existing pyrazole framework. mdpi.com This can be achieved through multi-step sequences. For instance, the this compound can be converted into a 5-aminopyrazole derivative. This intermediate can then undergo a condensation reaction with a 1,3-dicarbonyl compound or a suitable equivalent to form the fused pyridine ring. mdpi.com Alternatively, the iodine atom can be leveraged in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce fragments that can subsequently be cyclized to form the pyridyl ring. The synthesis of various pyrazolo-pyridine systems has been reported as a strategy for developing p38 kinase inhibitors for inflammatory diseases. sci-hub.se
Table 1: Examples of Reagents for Pyrido-fused Pyrazole Synthesis
| Starting Pyrazole Type | Coupling Partner/Reagent | Fused System Formed | Reference |
|---|---|---|---|
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | mdpi.com |
| Halogenated Pyrazole | Arylboronic Acid (Suzuki) | Aryl-substituted Pyrazole | researchgate.net |
| 5-Amino-1-phenylpyrazole | Unsaturated Ketone (with ZrCl₄) | Pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodine | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | growingscience.com |
The utility of this compound extends beyond pyridyl fusions to a variety of other heterocyclic systems. The iodo-group is an excellent leaving group in palladium-catalyzed reactions, enabling the synthesis of diverse fused pyrazoles. researchgate.net For example, pyrazolo-fused systems such as pyrazolo[4,3-c]pyridazines and pyrazolo-pyrimidines have been synthesized for evaluation as p38 inhibitors. sci-hub.se The synthesis of pyrano[2,3-c]pyrazoles, another class of biologically active heterocycles, can also be envisioned starting from functionalized pyrazole precursors. mdpi.com
Furthermore, the synthesis of pyrrolo-fused pyrazoles can be achieved through cascade reactions involving halopyrazolecarbaldehydes, demonstrating the potential of derivatives of this compound in constructing complex polycyclic systems. researchgate.net
Role in the Design and Synthesis of Chemical Probes for Biological Investigations
The pyrazole scaffold is a cornerstone in the development of molecules designed to interact with biological systems. this compound, with its specific substitution pattern, offers a unique starting point for creating chemical probes to investigate biological processes.
In modern drug discovery, the generation of combinatorial libraries—large collections of structurally related compounds—is a key strategy for identifying new therapeutic leads. nih.gov The pyrazole nucleus is considered a "privileged scaffold" because it can bind to multiple biological targets. nih.gov this compound is an excellent candidate for such libraries. researchgate.net
The key features of this molecule for combinatorial chemistry are:
The C-I Bond : The iodine atom can be replaced by a wide variety of substituents using robust and high-throughput cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, alkyl, and other functional groups at the C4 position.
The N-H Group : The nitrogen atom at the N1 position can be alkylated or arylated with a wide range of substituents, adding another point of diversity.
The Isopropyl Group : While not typically varied in a library based on this specific scaffold, the isopropyl group at C3 provides a defined steric and lipophilic character that influences the binding orientation of the molecule within a target's active site.
This multi-point diversification allows for the rapid synthesis of thousands of unique compounds from a single, well-defined core structure, which can then be screened for biological activity. bham.ac.uk
The introduction of fluoroalkyl groups, such as trifluoromethyl (CF₃) or difluoromethyl (CF₂H), into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. This compound can serve as a precursor for synthesizing fluoroalkylated pyrazoles.
While many methods involve building the pyrazole ring with a pre-installed fluoroalkyl group, an alternative is the direct fluoroalkylation of a pyrazole core. researchgate.netnih.govenamine.net The carbon-iodine bond on the pyrazole ring is suitable for transition-metal-catalyzed cross-coupling reactions with various fluoroalkylating agents. This allows for the late-stage introduction of these important functional groups, a valuable strategy in the synthesis of novel drug candidates. Research has demonstrated that 4-iodo-pyrazoles are effective building blocks for creating a wide array of tetrasubstituted pyrazoles through cross-coupling, which can include those bearing fluoroalkyl moieties. researchgate.net
Utilization in Coordination Chemistry
Pyrazole and its derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions through their sp²-hybridized nitrogen atoms. researchgate.net The compound this compound can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom at the N2 position.
The substituents on the pyrazole ring significantly influence the electronic and steric properties of the resulting metal complexes.
Isopropyl Group : The bulky isopropyl group at the C3 position can sterically influence the coordination sphere of the metal, affecting the geometry of the complex and the number of ligands that can bind.
Iodine Atom : The electron-withdrawing nature of the iodine atom at the C4 position modulates the electron density of the pyrazole ring. This affects the donor strength of the nitrogen atom and the stability of the metal-ligand bond. Furthermore, the iodine atom can participate in non-covalent interactions, such as halogen bonding, which can stabilize the crystal packing of the metal complexes.
An example of this is seen in palladium complexes like [PdCl₂(4-iodopyrazole)₂], where the iodine's electron-withdrawing effect lowers the HOMO energy of the pyrazole ring, enhancing metal-ligand charge transfer, a property relevant for catalysis. The versatility of pyrazole-based ligands makes them useful in creating complexes with diverse topologies and potential applications in catalysis and materials science. researchgate.net
Ligand Design for Metal Complexes
The structure of this compound is well-suited for use as a ligand in coordination chemistry. Pyrazole derivatives are known to act as effective N-donor ligands, forming stable complexes with a variety of transition metals. researchgate.netresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring can chelate to a metal center, a property that is fundamental to the construction of coordination complexes. researchgate.net
The substituents on the pyrazole ring play a crucial role in tuning the properties of the resulting metal complexes. The isopropyl group at the 3-position introduces specific steric bulk, which can influence the coordination geometry around the metal ion and the kinetic stability of the complex. For instance, in related compounds, the presence of an isopropyl group has been shown to slow down reaction kinetics in cross-coupling reactions by approximately 15% compared to less bulky methyl-substituted analogs.
Furthermore, the iodine atom at the 4-position is not merely a point of substitution but can actively participate in coordination. The iodine, along with one of the pyrazole nitrogen atoms, can enable a κ²-N,I coordination mode, where both atoms bind to the metal center. This bidentate character enhances the stability and structural diversity of the resulting metal complexes. The electron-withdrawing nature of the iodine atom also modulates the electronic properties of the pyrazole ring, which in turn affects the electrophilicity of the metal center in the complex—a key factor in catalysis. researchgate.net
Research on analogous compounds, such as 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole, has demonstrated the formation of well-defined metal complexes. The table below summarizes examples of such coordination reactions, which are anticipated to be similar for this compound.
| Reagents/Conditions | Metal | Resulting Complex Type | Potential Application |
| [RuCl₂(p-cymene)]₂, AgOTf | Ruthenium (Ru) | Ru(II) complexes | Catalysis |
| CuI, PPh₃ | Copper (Cu) | Cu(I) complexes | OLED Materials |
| Data derived from studies on 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole. |
Catalytic Applications of Pyrazole-Metal Complexes
The metal complexes formed from pyrazole-based ligands are of significant interest for their catalytic activity. The ability to systematically modify the steric and electronic properties of the ligand by changing substituents allows for the fine-tuning of the catalyst's performance for specific organic transformations. researchgate.net
Complexes derived from iodinated pyrazoles are explored as catalysts in various C-C coupling reactions. researchgate.net The tunable nature of these ligands is advantageous in reactions like the Suzuki-Miyaura coupling. Moreover, pyrazole-based metal complexes have shown impressive catalytic properties in oxidation reactions. researchgate.net For example, metal complexes of 3-methyl-1H-pyrazole-4-carboxylic acid have been reported as bifunctional catalysts, exhibiting excellent activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR). rsc.org Given these precedents, it is highly probable that metal complexes of this compound could serve as effective catalysts in similar electrochemical and cross-coupling reactions.
Integration into Advanced Materials Science Research
The unique electronic and structural features of iodinated pyrazoles make them attractive building blocks for the development of novel functional materials. The compound this compound is categorized by chemical suppliers as a building block for materials science, including electronic and optical materials. bldpharm.com
Development of Materials with Specific Electronic Properties
The incorporation of halogen atoms, particularly iodine, is a well-established strategy for modifying the electronic characteristics of organic molecules. The strong electron-withdrawing effect of the iodine atom in this compound can significantly influence the electronic properties of any material it is integrated into. This effect can lower the energy levels of the molecular orbitals, a critical factor in designing materials for organic electronics.
While specific research on materials derived directly from this compound is not widely documented, studies on analogous compounds like 4-iodo-1-methyl-1H-pyrazole show that the iodine substituent enhances metal-ligand charge transfer in complexes, a desirable property for electronic materials. The C-I bond also serves as a reactive handle for further functionalization through reactions like Sonogashira or Suzuki coupling, allowing for the construction of larger conjugated systems and polymers with tailored electronic properties.
Materials for Optical Applications
The field of optical materials, particularly for applications like Organic Light-Emitting Diodes (OLEDs), often utilizes metal-organic complexes that exhibit specific photophysical properties. Research has shown that copper(I) complexes of the related compound 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole are investigated for their potential use in OLED materials. These complexes can exhibit luminescence, a key requirement for emissive materials.
Similarly, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to display green fluorescence in the solid state. rsc.org This suggests that complexes of this compound could also possess interesting photoluminescent properties, making them candidates for integration into new optical and optoelectronic devices. The versatility of the pyrazole core, combined with the influence of the iodo and isopropyl substituents, provides a platform for developing materials with specific light-emitting characteristics.
Future Perspectives and Emerging Research Avenues
Development of Sustainable Synthetic Routes
The traditional synthesis of halogenated pyrazoles often involves multi-step procedures with stoichiometric amounts of halogenating agents and the use of volatile organic solvents, leading to significant waste generation. The future of synthesizing 4-iodo-3-isopropyl-1H-pyrazole is geared towards the adoption of green chemistry principles.
A promising approach involves the direct C-H iodination of the 3-isopropyl-1H-pyrazole precursor. Research into greener iodination methods has highlighted the efficacy of using molecular iodine in combination with a catalytic amount of an oxidizing agent like hydrogen peroxide, with water as the solvent. researchgate.net This system is highly attractive as it generates water as the sole byproduct, significantly improving the environmental footprint of the synthesis. researchgate.net Another sustainable strategy is the in-situ generation of the iodinating species. For instance, a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO3) in the presence of an acid can be used for the in-situ formation of iodine, minimizing handling of hazardous reagents. organic-chemistry.org Additionally, methods utilizing nitrogen triiodide formed in-situ present a novel, non-expensive iodination procedure that could be adapted for this specific pyrazole (B372694) derivative. sciforum.net
The development of continuous flow processes for the synthesis of this compound also represents a significant leap towards sustainability. Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up, all of which are crucial for industrial applications.
Table 1: Comparison of Synthetic Methodologies for Iodopyrazoles
| Methodology | Reagents | Solvent | Key Advantages |
| Conventional Iodination | I₂, Organic Base | Dichloromethane, Chloroform | Well-established |
| Green Iodination | I₂ / H₂O₂ | Water | Environmentally benign, water as byproduct researchgate.net |
| In-situ Reagent Generation | KI / KIO₃ / Acid | Aqueous media | Reduced handling of hazardous materials organic-chemistry.org |
| Nitrogen Triiodide (in-situ) | NH₃·I₂ | - | Rapid, inexpensive sciforum.net |
| Flow Chemistry | - | - | Enhanced control, scalability, safety |
Exploration of Novel Reactivity Patterns
The iodine atom at the C4 position of the pyrazole ring is a key functional handle that allows for a wide range of post-synthetic modifications, primarily through cross-coupling reactions. While Suzuki-Miyaura and Sonogashira couplings of iodopyrazoles are known, future research will likely delve into more intricate and novel reactivity patterns. nih.gov
The Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles has been shown to be effective for the synthesis of 4-alkenyl-1H-pyrazoles, and further exploration with the specific steric environment of the 3-isopropyl group could lead to interesting regioselective outcomes. clockss.org The steric bulk of the isopropyl group at the adjacent C3 position is expected to influence the regioselectivity and kinetics of these coupling reactions, a phenomenon that warrants detailed investigation.
Furthermore, the development of C-N and C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, using this compound as a substrate would open up avenues to a vast array of new derivatives with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov The exploration of photoredox catalysis for the functionalization of the C-I bond could also unveil novel reaction pathways that are not accessible through traditional thermal methods, allowing for milder reaction conditions and unique bond formations.
Advanced Characterization Techniques (e.g., in situ spectroscopy of reactions)
Understanding the intricate mechanisms of the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and discovering new reactivity. The application of advanced characterization techniques, particularly in situ spectroscopy, is poised to provide unprecedented insights.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to monitor the reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. hep.com.cnhep.com.cn This technique, when coupled with chemometric algorithms like the simple-to-use interactive self-modelling mixture analysis (SIMPLISMA), can deconstruct complex spectral data into the concentration profiles and spectra of individual components, offering a detailed mechanistic picture of the pyrazole synthesis and iodination process. hep.com.cn
Raman spectroscopy is another powerful tool for in situ analysis, especially for tracking changes in the pyrazole ring vibrations and the C-I bond during a reaction. acs.org For more detailed structural elucidation of the final products and any stable intermediates, advanced NMR techniques and X-ray crystallography will continue to be indispensable.
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Information Gained | Relevance to this compound |
| In situ ATR-FTIR | Real-time reaction kinetics, intermediate identification hep.com.cnhep.com.cn | Mechanistic understanding of synthesis and functionalization |
| In situ Raman Spectroscopy | Vibrational changes, bond formation/breaking acs.org | Monitoring the pyrazole ring and C-I bond reactivity |
| X-ray Crystallography | Precise 3D molecular structure | Definitive structural confirmation of derivatives |
| Advanced NMR (2D, NOESY) | Connectivity, spatial proximity of atoms | Unambiguous structural assignment in solution |
| Mass Spectrometry (HRMS) | Exact mass, molecular formula confirmation | Verification of product identity |
Computational Design and Predictive Modeling for Targeted Synthesis
Computational chemistry is becoming an increasingly powerful partner to experimental synthesis. Density Functional Theory (DFT) calculations can be utilized to predict the geometric and electronic properties of this compound and its derivatives. nih.govresearchgate.net Such calculations can provide insights into the molecule's reactivity, including the preferred sites for electrophilic or nucleophilic attack and the transition state energies for various reactions. mdpi.com
This predictive power can be harnessed for the targeted design of synthetic routes. For example, computational modeling can help in selecting the most promising catalysts and reaction conditions for a specific cross-coupling reaction by predicting reaction barriers and potential side products. nih.gov Relativistic calculations may also be necessary to accurately predict the NMR chemical shifts of iodinated pyrazoles, aiding in their characterization. researchgate.net
Furthermore, computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of molecules with desired properties for applications in materials science or as bioactive compounds, thereby guiding synthetic efforts towards the most promising targets.
Expanding Applications in Functional Material Design and Chemical Biology Tools
The unique combination of a pyrazole core, an isopropyl group, and a reactive iodine atom makes this compound an attractive scaffold for the development of functional materials and chemical biology tools.
In materials science, pyrazole derivatives are known to be effective ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the iodo- and isopropyl-substituents can be used to tune the steric and electronic properties of the resulting materials, influencing their porosity, stability, and catalytic activity. The potential for post-synthetic modification of the iodine atom within a MOF structure offers an exciting avenue for creating highly functionalized materials.
In the realm of chemical biology, pyrazole-containing molecules have shown a wide range of biological activities. The this compound core can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological targets. The iodine atom can be used to attach fluorescent probes or other reporter groups, transforming the molecule into a chemical tool for studying biological processes. nih.gov For example, iodinated pyrazoles could be developed as specific enzyme inhibitors or as probes for imaging cellular components. smolecule.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
